4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant clinical diversity and have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Preparation Methods
The synthesis of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves several steps. One common method includes the chemical modification of 1H-pyrrolo[2,3-b]pyridine derivatives. Industrial production methods often employ magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet .
Chemical Reactions Analysis
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydrophobicity of the C4-substituent is critical for the pharmacokinetic profile and pharmacological activity of the compound . Common reagents used in these reactions include Fe3O4-supported Schiff base complexes and Cu(NO3)2·9H2O . Major products formed from these reactions include derivatives with enhanced biological activities, such as increased JAK3 inhibitory activity .
Scientific Research Applications
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of novel immunomodulators targeting JAK3 . In biology, it has been studied for its role in modulating inflammatory and immune mediators . In medicine, it is being investigated for its potential use in treating immune diseases such as organ transplantation .
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves the inhibition of Janus Kinase 3 (JAK3). JAK3 is a cytoplasmic protein tyrosine kinase that plays a crucial role in cytokine-mediated signal transduction . The compound binds to the JAK3 enzyme, preventing its activation and subsequent phosphorylation of signal transducers and activators of transcription proteins (STATs). This inhibition leads to a decrease in cytokine-responsive gene expression, thereby modulating immune responses .
Comparison with Similar Compounds
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared to other pyridine derivatives, such as 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide . While both compounds share a similar core structure, the substitution at the C4-position differentiates their biological activities. The cyclopentylamino group in this compound enhances its JAK3 inhibitory activity compared to other derivatives . Other similar compounds include 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which have shown promising anti-proliferative activity .
Properties
CAS No. |
920959-44-0 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H16N4O/c14-12(18)10-7-16-13-9(5-6-15-13)11(10)17-8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,18)(H2,15,16,17) |
InChI Key |
SIZDILIANFOGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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